1-Cinnamoyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl methyl ether 1-Cinnamoyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl methyl ether
Brand Name: Vulcanchem
CAS No.: 371935-72-7
VCID: VC0361107
InChI: InChI=1S/C22H23NO2/c1-16-15-22(2,3)23(20-12-11-18(25-4)14-19(16)20)21(24)13-10-17-8-6-5-7-9-17/h5-15H,1-4H3/b13-10+
SMILES: CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)C=CC3=CC=CC=C3)(C)C
Molecular Formula: C22H23NO2
Molecular Weight: 333.4g/mol

1-Cinnamoyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl methyl ether

CAS No.: 371935-72-7

Main Products

VCID: VC0361107

Molecular Formula: C22H23NO2

Molecular Weight: 333.4g/mol

1-Cinnamoyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl methyl ether - 371935-72-7

CAS No. 371935-72-7
Product Name 1-Cinnamoyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl methyl ether
Molecular Formula C22H23NO2
Molecular Weight 333.4g/mol
IUPAC Name (E)-1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C22H23NO2/c1-16-15-22(2,3)23(20-12-11-18(25-4)14-19(16)20)21(24)13-10-17-8-6-5-7-9-17/h5-15H,1-4H3/b13-10+
Standard InChIKey LHVDEKIDPVNWBK-JLHYYAGUSA-N
Isomeric SMILES CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)/C=C/C3=CC=CC=C3)(C)C
SMILES CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)C=CC3=CC=CC=C3)(C)C
Canonical SMILES CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)C=CC3=CC=CC=C3)(C)C
PubChem Compound 780216
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator